
Prexasertib (dimesylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prexasertib (LY2606368) is a small molecule checkpoint kinase inhibitor, mainly active against CHEK1, with minor activity against CHEK2 . This causes induction of DNA double-strand breaks resulting in apoptosis . It was developed by Eli Lilly but the company announced in 2019 it was dropping prexasertib from active development .
Synthesis Analysis
Automated synthesis of prexasertib and derivatives has been enabled by continuous-flow solid-phase synthesis . The platform demonstrated a six-step synthesis of prexasertib in 65% isolated yield after 32 hours of continuous execution .Molecular Structure Analysis
The IUPAC name for Prexasertib is 5-((5-(2-(3-Aminopropoxy)-6-methoxyphenyl)-1H-pyrazol-3-yl)amino)-2-pyrazinecarbonitrile . The molecular formula is C18H19N7O2 and the molar mass is 365.397 g·mol−1 .Chemical Reactions Analysis
Prexasertib is mainly active against CHEK1, with minor activity against CHEK2 . This causes induction of DNA double-strand breaks resulting in apoptosis .Physical And Chemical Properties Analysis
The molecular formula of Prexasertib is C18H19N7O2 and the molar mass is 365.397 g·mol−1 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Checkpoint Kinase 1 Inhibitor in Pediatric Cancer
Prexasertib, as a checkpoint kinase 1 (CHK1) inhibitor, has demonstrated significant antitumor effects as both monotherapy and in combination with chemotherapy in various preclinical models of pediatric cancer. This suggests its potential effectiveness in treating pediatric malignancies, supporting further investigation in this area (Lowery et al., 2018).
Efficacy in Neuroblastoma and Other Pediatric Cancers
Prexasertib has shown tumor-regressing activity as a single agent for neuroblastoma xenografts, confirming its effectiveness. It also exhibits activity in other pediatric cancer histotypes. These findings underline the importance of further research into combining prexasertib with other agents for treating neuroblastoma and other childhood cancers (Cole et al., 2018).
Potential in High-Grade Serous Ovarian Cancer
Prexasertib, as a CHK1 inhibitor, has shown promise in the treatment of high-grade serous ovarian cancers (HGSOC), especially those that are BRCA wild-type. Clinical trials have indicated its effectiveness in this context, which calls for further exploration of prexasertib in combined regimens for treating HGSOC (Evangelisti et al., 2020).
Prexasertib in Combination with Chemotherapy
Studies have explored the use of prexasertib in combination with various chemotherapy agents, such as gemcitabine, in different types of cancers like head and neck squamous cell carcinoma (HNSCC). The combination of prexasertib with chemotherapy has shown enhanced therapeutic effects, indicating a potential role in combination therapy strategies (Gadhikar & Myers, 2018).
CHK1 Inhibition and NOTCH Signaling in HNSCC
Prexasertib has been found to suppress NOTCH signaling in head and neck squamous cell carcinoma, enhancing the cytotoxicity of cisplatin and radiation. This suggests its potential as a part of combination therapy to increase clinical benefits in HNSCC treatment (Zeng et al., 2020).
Pediatric Bone and Soft Tissue Sarcoma
Prexasertib has shown high activity as both monotherapy and in combination with chemotherapy in preclinical models of pediatric bone and soft tissue sarcoma. This supports its potential application in treating these specific types of pediatric cancers (Lowery et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Research continues into the efficacy of prexasertib in the treatment of acute myeloid leukemia, myelodysplastic syndrome, rhabdomyosarcoma, and medulloblastoma . The CHK1 inhibitor prexasertib exhibits monotherapy activity in high-grade serous ovarian cancer models and sensitizes to PARP inhibition . The safety and the efficacy of combination therapies with prexasertib need to be better evaluated in ongoing clinical trials .
Eigenschaften
IUPAC Name |
5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;methanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2.2CH4O3S/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;2*1-5(2,3)4/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2*1H3,(H,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYBEKZGRNUTBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.CS(=O)(=O)O.CS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prexasertib (dimesylate) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

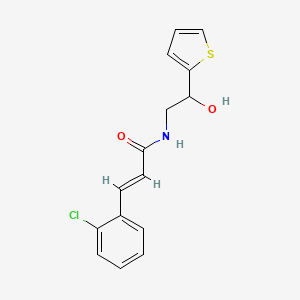
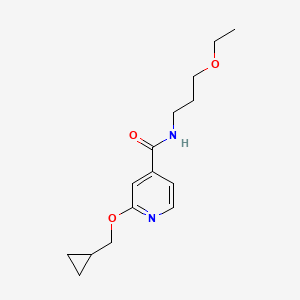
![4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2400380.png)
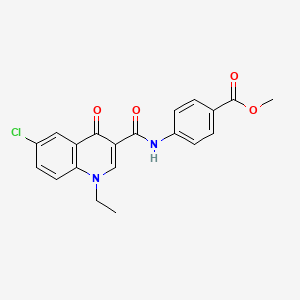
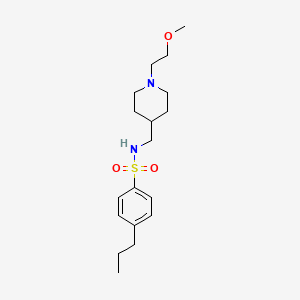





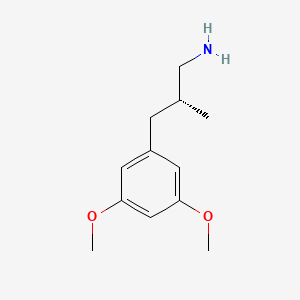
![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2400393.png)
![4-({[(5-Methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzamide](/img/structure/B2400394.png)
![2,5-dichloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2400398.png)